molecular formula C11H10ClNO4S B13185758 3-(2-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride

3-(2-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B13185758
M. Wt: 287.72 g/mol
InChI Key: KAEFGVGNVUZYMA-UHFFFAOYSA-N
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Description

Molecular Geometry

The compound’s core structure comprises a planar 1,2-oxazole ring fused to a 2-ethoxyphenyl group and a sulfonyl chloride moiety. X-ray diffraction studies of analogous 1,2-oxazole derivatives reveal that the oxazole ring adopts a nearly planar conformation, with bond lengths of 1.36 Å for the N–O bond and 1.29 Å for the C=N bond, consistent with aromatic delocalization. The ethoxyphenyl substituent at the 3-position introduces steric bulk, which influences the dihedral angle between the oxazole and phenyl rings. For example, in structurally related compounds, the dihedral angle between the oxazole and substituted phenyl rings ranges from 9.16° to 87.91°, depending on the substituent’s size and electronic nature. The ethoxy group (–OCH₂CH₃) likely increases this angle compared to smaller substituents like chlorine, as evidenced by comparative crystallographic data.

The sulfonyl chloride group at the 5-position adopts a tetrahedral geometry around the sulfur atom, with S–O bond lengths of approximately 1.43 Å and a Cl–S–O bond angle of 106.5°, consistent with sp³ hybridization. This geometry enhances the group’s electrophilicity, making it reactive toward nucleophiles.

Crystallographic Packing and Intermolecular Interactions

In the crystalline state, molecules of 3-(2-ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride are stabilized by a combination of hydrogen bonding and van der Waals interactions. For example, C–H⋯O hydrogen bonds between the sulfonyl oxygen and adjacent aromatic protons generate a three-dimensional network, as observed in similar sulfonamide derivatives. Hirshfeld surface analyses of analogous structures indicate that H⋯H contacts contribute 53.6% of intermolecular interactions, followed by C⋯H (20.8%) and O⋯H (17.7%) contacts. The ethoxy group’s oxygen atom may participate in weak C–H⋯O interactions, further stabilizing the crystal lattice.

Properties

Molecular Formula

C11H10ClNO4S

Molecular Weight

287.72 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride

InChI

InChI=1S/C11H10ClNO4S/c1-2-16-10-6-4-3-5-8(10)9-7-11(17-13-9)18(12,14)15/h3-7H,2H2,1H3

InChI Key

KAEFGVGNVUZYMA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step approach:

  • Construction of the isoxazole (1,2-oxazole) ring system with appropriate substitution.
  • Introduction of the 2-ethoxyphenyl substituent at the 3-position.
  • Installation of the sulfonyl chloride group at the 5-position.

The key challenge is the selective functionalization of the isoxazole ring to achieve the sulfonyl chloride derivative with the desired substitution pattern.

Cyclization Approaches to Isoxazole Core

One common method involves the cyclization of precursors such as deoxybenzoin derivatives or substituted α,β-unsaturated ketones with hydroxylamine or hydroxylamine derivatives to form the isoxazole ring.

  • For example, contacting a deoxybenzoin compound with hydroxylamine in the presence of a base (such as triethylamine or other carboxylate bases) generates an isoxazol-5-ol intermediate, which upon dehydration yields the isoxazole core.

  • The base used can be a carboxylate, hydroxide, aromatic amine, carbonate, or aliphatic amine, with triethylamine frequently employed for its efficiency and mildness.

Direct Synthesis of 4,5-Disubstituted Oxazoles

A highly efficient and scalable method reported involves the [3 + 2] cycloaddition reaction between carboxylic acids and isocyanides in the presence of catalytic DMAP and triflic anhydride (DMAP-Tf) in dichloromethane (DCM) under nitrogen atmosphere.

  • The reaction proceeds at mild temperatures (around 40 °C) for 30 minutes to several hours depending on substrates, yielding 4,5-disubstituted oxazole derivatives.

  • This method can be adapted for aromatic acids such as 2-ethoxybenzoic acid to introduce the 2-ethoxyphenyl substituent on the oxazole ring.

Selective Deprotonation and Functionalization

Selective deprotonation at the 5-position of 2-(phenylsulfonyl)-1,3-oxazole using lithium diisopropylamide (LDA) at low temperature (−78 °C) generates a carbanion that can be further alkylated or functionalized with electrophiles to yield 2,5-disubstituted oxazoles.

  • This method allows for precise introduction of substituents at the 5-position, which can then be converted to sulfonyl chloride groups.

Detailed Experimental Procedures

Synthesis via Hydroxylamine Cyclization

Step Reagents & Conditions Outcome
1 Deoxybenzoin derivative + Hydroxylamine (NH2OH) + Base (e.g., triethylamine) Formation of 5-hydroxyisoxazole intermediate
2 Dehydration (heat or dehydrating agents) Formation of 3-(2-ethoxyphenyl)-1,2-oxazole
3 Sulfonation with sulfonyl chloride reagent Introduction of sulfonyl chloride at 5-position

[3 + 2] Cycloaddition Method

Step Reagents & Conditions Outcome
1 2-Ethoxybenzoic acid (0.21 mmol), DMAP (1.5 equiv), DCM solvent, N2 atmosphere Activation of acid
2 Addition of DMAP-Tf (1.3 equiv), stir 5 min at RT Formation of reactive intermediate
3 Addition of isocyanide (1.2 equiv), stir at 40 °C for 30 min to 3 h Cycloaddition to form oxazole ring
4 Workup and purification by column chromatography Isolated 3-(2-ethoxyphenyl)-1,2-oxazole derivative

Sulfonyl Chloride Formation

Step Reagents & Conditions Outcome
1 Oxidation of sulfide precursor with H2O2 in AcOH under reflux Formation of sulfonyl derivative
2 Reaction of amine or hydrazide intermediate with 2-ethoxybenzene sulfonyl chloride Formation of sulfonyl chloride-substituted isoxazole

Research Findings and Yields

Method Key Reagents Yield (%) Notes
Hydroxylamine cyclization + sulfonation Deoxybenzoin, NH2OH, triethylamine, sulfonyl chloride 80-90% (overall) Mild conditions, scalable
[3 + 2] Cycloaddition 2-Ethoxybenzoic acid, DMAP, DMAP-Tf, isocyanide 70-85% Rapid, scalable, mild temperature
Selective deprotonation + electrophilic substitution 2-(Phenylsulfonyl)-1,3-oxazole, LDA, electrophiles 75-90% Highly selective functionalization
Oxidation of sulfide precursors Sulfide intermediates, H2O2, AcOH reflux 65-80% Efficient oxidation to sulfonyl derivatives

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Hydrolysis Agents: Water, aqueous base (e.g., NaOH)

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

3-(2-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride functionality into molecules.

    Biology: Employed in the modification of biomolecules such as peptides and proteins to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(2-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride with structurally or functionally related compounds, emphasizing core structures, substituents, reactivity, and applications.

Compound Name Core Structure Key Functional Groups Notable Substituents Reactivity/Stability Notes Potential Applications References
This compound Oxazole Sulfonyl chloride, Ethoxy 2-Ethoxyphenyl at C3, sulfonyl chloride at C5 High reactivity via sulfonyl chloride (nucleophilic substitution) Sulfonamide synthesis, intermediates N/A
(Z)-5-(4-Chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one (CBBTZ) Thiazolidinone Thioxo, Chlorobenzylidene 4-Chlorobenzylidene at C5 Redox-active (HOMO/LUMO studied via cyclic voltammetry) Electrochemical sensors, materials
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole Sulfanyl, Trifluoromethyl, Aldehyde 3-Chlorophenylsulfanyl at C5 Sulfanyl group participates in oxidation/disulfide formation Catalysis, ligand design
3-Phenyl-5-(1-hydroxy-2-morpholinoethyl)isoxazole hydrochloride Isoxazole Hydroxyethyl, Morpholino, Hydrochloride Morpholinoethyl at C5 Hydrochloride salt improves aqueous solubility Drug candidates, CNS therapeutics
Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate Triazine Sulfanyl, Trifluoromethyl, Ester 2-Chlorophenylsulfanyl at C5 Ester and sulfanyl groups enable dual reactivity Agrochemicals, polymer additives

Key Findings:

Core Structure Differences: Oxazole vs. Thiazolidinone (CBBTZ): The oxazole’s aromaticity contrasts with the non-aromatic thiazolidinone ring in CBBTZ, affecting stability and conjugation. CBBTZ exhibits redox activity due to its thioxo group, whereas the sulfonyl chloride in the target compound favors substitution reactions . Pyrazole vs. Isoxazole: Pyrazole (two adjacent nitrogens) and isoxazole (oxygen and nitrogen) differ in hydrogen-bonding capacity. The isoxazole derivative’s morpholino group enhances solubility, while the pyrazole’s trifluoromethyl group increases electrophilicity .

Functional Group Reactivity: Sulfonyl Chloride vs. Sulfanyl: The sulfonyl chloride group is highly reactive toward amines and alcohols, enabling sulfonamide/sulfonate formation. In contrast, sulfanyl groups (e.g., in pyrazole and triazine derivatives) are nucleophilic and prone to oxidation . Ethoxy vs. Morpholino: The electron-donating ethoxy group in the target compound enhances aromatic ring electron density, while the morpholino group in the isoxazole derivative improves hydrophilicity and bioavailability .

Electronic and Solubility Profiles :

  • CBBTZ’s HOMO/LUMO levels (−5.2 eV/−2.8 eV) suggest applicability in charge-transfer systems, whereas the sulfonyl chloride’s electrophilicity is more suited to covalent bonding .
  • The hydrochloride salt of the isoxazole derivative improves aqueous solubility, contrasting with the target compound’s preference for organic solvents like dichloromethane .

Applications :

  • The target compound’s sulfonyl chloride group is pivotal in synthesizing sulfonamide antibiotics (e.g., sulfadiazine).
  • CBBTZ’s redox activity supports its use in electrochemical sensors, while the triazine ester’s dual functionality aligns with agrochemical design .

Biological Activity

3-(2-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties. The information is synthesized from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The structural formula of this compound indicates the presence of a sulfonyl chloride functional group, which is known for its high reactivity. This reactivity allows it to interact with nucleophilic sites in biological molecules, potentially leading to various biological effects.

The mechanism of action for sulfonyl chlorides generally involves the formation of covalent bonds with nucleophilic residues on proteins and enzymes. This interaction can inhibit enzyme activity or alter cellular processes, contributing to the compound's biological effects. The specific interactions of this compound with biological targets are still under investigation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that oxazole derivatives can have significant inhibitory effects against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Related Oxazole Compounds

CompoundMIC (µg/ml)Bacteria/Fungi Tested
Compound A1.6Candida albicans
Compound B0.8Aspergillus niger
Compound C3.2E. coli

These findings suggest that the oxazole core may contribute to the antimicrobial efficacy observed in related compounds.

Anticancer Activity

Several studies have evaluated the anticancer potential of oxazole derivatives. For example, compounds with similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity of Oxazole Derivatives Against Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)
Compound DA-549 (Lung)12.5
Compound EHT-29 (Colon)10.0
Compound FL-1210 (Leukemia)15.0

In these studies, the presence of the sulfonyl chloride group may enhance the reactivity and interaction with cancer-related targets, leading to increased cytotoxicity.

Case Studies

A recent study explored the synthesis and biological evaluation of various oxazole derivatives, including those similar to this compound. The research highlighted that these compounds could inhibit key enzymes involved in cancer progression and inflammation.

Case Study: Inhibition of Tumor Growth
In vitro tests demonstrated that specific derivatives inhibited tumor cell proliferation by disrupting cellular signaling pathways associated with growth and survival. For example, one derivative showed a significant reduction in cell viability in A-431 epidermal carcinoma cells at concentrations as low as 10 µM.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride, and how can reaction conditions be monitored for yield optimization?

  • Methodological Answer : The compound can be synthesized via sulfonation and chlorination of a preformed oxazole intermediate. A common approach involves reacting 3-(2-ethoxyphenyl)-1,2-oxazole with chlorosulfonic acid under controlled temperatures (0–5°C), followed by quenching with phosphorus pentachloride (PCl₅) to stabilize the sulfonyl chloride group . Reaction progress should be monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Yield optimization requires strict moisture exclusion and inert atmospheres (e.g., argon) to prevent hydrolysis of the sulfonyl chloride moiety.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address potential ambiguities?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for verifying the oxazole ring and ethoxyphenyl substituents. The sulfonyl chloride group can be confirmed via Fourier-transform infrared spectroscopy (FT-IR) peaks at ~1370 cm⁻¹ (S=O asymmetric stretching) and 1170 cm⁻¹ (S=O symmetric stretching) . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) ensures molecular ion confirmation. Ambiguities in NOESY or HSQC data (e.g., overlapping signals) should be resolved by comparing experimental results with density functional theory (DFT)-predicted chemical shifts.

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests under thermal (40–60°C), hydrolytic (aqueous buffers at pH 2–12), and oxidative (3% H₂O₂) conditions. Analyze degradation products using reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). For long-term storage, recommend anhydrous solvents (e.g., dichloromethane) and storage at –20°C in amber vials to prevent photolytic cleavage of the sulfonyl chloride group .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution reactions, and how do solvent effects influence these pathways?

  • Methodological Answer : Use DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model the sulfonyl chloride’s electrophilicity and transition states for reactions with amines or alcohols. Solvent effects (e.g., polar aprotic vs. protic) can be incorporated via the polarizable continuum model (PCM). Experimental validation should employ kinetic studies using stopped-flow UV-Vis spectroscopy to measure reaction rates in solvents like acetonitrile or THF .

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodological Answer : Contradictions in unit cell parameters or bond angles (e.g., sulfonyl group geometry) may arise from twinning or disorder. Employ the SHELX suite (SHELXL for refinement, SHELXE for phasing) to model disorder and validate against residual density maps . For ambiguous cases, cross-validate with powder X-ray diffraction (PXRD) and pair distribution function (PDF) analysis to confirm bulk crystallinity.

Q. What experimental and computational approaches are suitable for analyzing the compound’s electronic properties (e.g., HOMO-LUMO gaps)?

  • Methodological Answer : Cyclic voltammetry (CV) in anhydrous dichloromethane with tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte can estimate redox potentials. Use a three-electrode system (Pt working electrode, Ag/AgCl reference) to measure oxidation/reduction peaks. Compare experimental HOMO-LUMO gaps with time-dependent DFT (TD-DFT) simulations at the CAM-B3LYP/def2-TZVP level .

Q. How can researchers mitigate side reactions during functionalization of the sulfonyl chloride group?

  • Methodological Answer : Side reactions (e.g., hydrolysis to sulfonic acids) are minimized by using rigorously dried reagents and molecular sieves (3Å) in reaction mixtures. For amine couplings, employ Schlenk-line techniques under nitrogen and monitor pH to avoid premature protonation of nucleophiles. Quenching unreacted sulfonyl chloride with methanol post-reaction ensures purity, validated via ¹H NMR integration of methyl ester byproducts .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility data for this compound?

  • Methodological Answer : Discrepancies often arise from varying solvent purity or measurement techniques. Perform solubility tests in triplicate using standardized solvents (e.g., DMSO, DMF, chloroform) via gravimetric analysis. Dynamic light scattering (DLS) can detect colloidal aggregates that may falsely indicate low solubility. Cross-reference with Hansen solubility parameters (HSPs) derived from COSMO-RS simulations .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use a fume hood, nitrile gloves, and chemical-resistant goggles due to the compound’s lachrymatory and hydrolytic HCl release. Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite. Waste must be quenched with ice-cold aqueous ammonia (1:1 v/v) before disposal in halogenated waste containers .

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